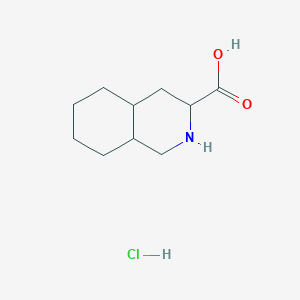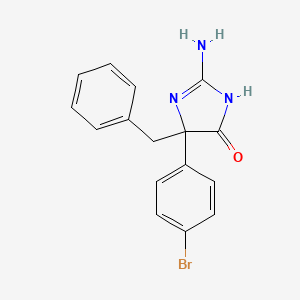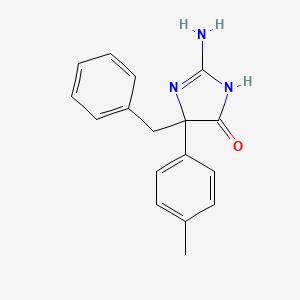
Decahydro-isoquinoline-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydro-isoquinoline-3-carboxylic acid hydrochloride (DIHC) is an organic compound that has a variety of uses in the scientific community. It is a colorless and odorless solid that is soluble in water and ethanol, and is a common reagent used in organic synthesis. DIHC is also used as a starting material in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
Target of Action
Decahydro-isoquinoline-3-carboxylic acid hydrochloride (DIQCA) is primarily targeted against various plant bacteria. It has demonstrated significant antibacterial activity against Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf) .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to significant changes in their morphology and function . For instance, treatment of Ac cells with DIQCA at a concentration of 25 μg/mL resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity .
Biochemical Pathways
It is known that the compound inhibits the motility and exopolysaccharides production of ac, and prevents biofilm formation . These effects suggest that DIQCA may interfere with key bacterial processes and pathways, thereby exerting its antibacterial activity.
Result of Action
DIQCA has demonstrated potent antibacterial activity, with EC50 values ranging from 8.38 to 17.35 μg/mL . Furthermore, DIQCA exhibited a potent protective effect against Ac, with an efficacy of 68.56% at 200 μg/mL . These results suggest that DIQCA holds promise as a lead compound with antibacterial properties against plant diseases.
Action Environment
It is known that the incidence of bacterial diseases continues to rise due to changing cropping patterns and global climate warming . Therefore, it is plausible that environmental factors may influence the action and efficacy of DIQCA.
実験室実験の利点と制限
Decahydro-isoquinoline-3-carboxylic acid hydrochloride has several advantages for use in lab experiments. It is a colorless and odorless solid that is soluble in water and ethanol, which makes it easy to work with. Additionally, it is relatively inexpensive, and is available from a variety of suppliers. However, Decahydro-isoquinoline-3-carboxylic acid hydrochloride is toxic and should be handled with care.
将来の方向性
In the future, Decahydro-isoquinoline-3-carboxylic acid hydrochloride may be used in the development of new pharmaceuticals and agrochemicals, as well as in the study of enzyme-inhibitor interactions. Additionally, it may be used in the study of neurodegenerative diseases, and in the development of new treatments for these diseases. Finally, Decahydro-isoquinoline-3-carboxylic acid hydrochloride may be used in the development of new methods for synthesizing organic compounds.
合成法
Decahydro-isoquinoline-3-carboxylic acid hydrochloride is typically synthesized through the reaction of decahydro-isoquinoline-3-carboxylic acid (DIQA) with hydrochloric acid. This reaction is carried out in an inert atmosphere and at a temperature of 80-90°C, and yields Decahydro-isoquinoline-3-carboxylic acid hydrochloride as the final product.
科学的研究の応用
Decahydro-isoquinoline-3-carboxylic acid hydrochloride is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the investigation of enzyme-inhibitor interactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
特性
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h7-9,11H,1-6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPVXZBGHNSXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNC(CC2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydro-isoquinoline-3-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345634.png)


![2-Amino-5-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345658.png)

![2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345671.png)
![2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345679.png)
![2-Amino-5-[(4-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345681.png)

![2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345689.png)
![2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345695.png)
![2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345704.png)
![2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345716.png)